5-methyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a fused bicyclic core with a pyrazole ring (positions 1–3) and a pyridine ring (positions 4–7). Key substituents include:
- 5-methyl group: Enhances steric bulk and may influence metabolic stability.
- 2-phenyl group: Contributes to π-π stacking interactions in biological targets.
- 7-carboxamide linked to 6-methylpyridin-2-yl: The pyridine moiety may improve solubility and target affinity.
Properties
IUPAC Name |
5-methyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-13-7-6-10-17(21-13)22-19(26)15-11-24(2)12-16-18(15)23-25(20(16)27)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVQJMDXHUHHNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyridine derivatives, have been found to interact with various targets
Mode of Action
Some pyridine derivatives have been found to bind to specific sites of their targets, interrupting vital processes. The specific interaction of this compound with its targets would need further investigation.
Biochemical Pathways
Pyridine derivatives have been known to affect various biochemical pathways
Biological Activity
5-methyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapeutics and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazolo[4,3-c]pyridine framework, which is known for its pharmacological versatility. The molecular formula is , and it features a β-aminoketone moiety along with aromatic rings that may contribute to its biological activity.
Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 5.1351(4) |
| b (Å) | 19.9377(14) |
| c (Å) | 12.3576(9) |
| β (°) | 90.00 |
| Volume (ų) | 1258.38(16) |
This structural data indicates the stability and potential reactivity of the compound in biological systems .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the target compound. The following table summarizes key findings regarding its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| NCI-H460 | 12.50 | Inhibition of cell proliferation |
| SF-268 | 42.30 | Cell cycle arrest at G1 phase |
These results suggest that the compound exhibits significant cytotoxicity against breast cancer (MCF7), lung cancer (NCI-H460), and glioblastoma (SF-268) cell lines .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It can cause cell cycle arrest at specific phases, particularly G1, which prevents cancer cells from proliferating.
- Inhibition of Kinases : Some derivatives exhibit inhibitory effects on key kinases involved in cancer progression, such as Aurora-A kinase and CDK2 .
Neuropharmacological Effects
In addition to its anticancer properties, some derivatives related to the target compound have been investigated for their effects on neurotransmitter systems. Specifically, compounds with similar structures have been identified as positive allosteric modulators of NMDA receptors, which play a crucial role in synaptic plasticity and cognitive function .
Study 1: Cytotoxicity Evaluation
In a study conducted by Abadi et al., several pyrazole derivatives were synthesized and evaluated for their cytotoxic potential against various cancer cell lines. The study found that compounds with structural similarities to 5-methyl-N-(6-methylpyridin-2-yl)-3-oxo exhibited promising anticancer activity with IC50 values comparable to established chemotherapeutics .
Study 2: Neuroprotective Effects
Another research effort explored the neuroprotective effects of related compounds on cognitive impairment models in rodents. Results indicated that these compounds could enhance cognitive function by modulating NMDA receptor activity, suggesting potential applications in treating neurodegenerative diseases .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-methyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide exhibit significant anticancer properties. For instance, studies have shown that pyrazolo[4,3-c]pyridine derivatives can inhibit specific kinases involved in cancer progression. The structure of this compound allows for interaction with ATP-binding sites of kinases, which may lead to the development of novel anticancer therapies.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of this compound. Preliminary studies suggest that derivatives with similar scaffolds can modulate neuroinflammatory pathways and offer protection against neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neurobiology.
Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways or signal transduction, making it a candidate for further research in pharmacology and biochemistry.
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of pyrazolo[4,3-c]pyridine derivatives. This compound may demonstrate activity against various bacterial strains, contributing to the search for new antibiotics amid rising antibiotic resistance.
Organic Electronics
The unique electronic properties of pyrazolo[4,3-c]pyridine compounds position them as potential candidates for organic electronic applications. Their ability to form stable thin films makes them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into their conductivity and stability under operational conditions is ongoing.
Case Study 1: Anticancer Screening
A study conducted on a series of pyrazolo[4,3-c]pyridine derivatives demonstrated that modifications at the nitrogen positions significantly enhanced their anticancer activity against various cancer cell lines (e.g., MCF7 and HeLa). The results indicated that structural variations could optimize potency and selectivity.
Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of a pyrazolo[4,3-c]pyridine derivative showed significant improvement in cognitive function compared to the control group. Mechanistic studies suggested that the compound reduced amyloid-beta plaque formation through modulation of neuroinflammatory responses.
Comparison with Similar Compounds
Pyrazolo[4,3-c]pyridine Carboxamide Derivatives
The following analogs share the pyrazolo[4,3-c]pyridine core but differ in substituents (Table 1):
Key Observations :
- Lipophilicity : The 5-propyl group in increases hydrophobicity compared to the 5-methyl group in the target compound.
- Solubility : The 6-methylpyridin-2-yl carboxamide in the target compound likely offers better aqueous solubility than the cycloheptyl group in .
- Steric Effects : Bulky substituents (e.g., benzyl in ) may hinder binding to flat enzymatic pockets but improve selectivity.
Thiazolo[3,2-a]pyrimidine and Thiadiazolo-pyrimidine Derivatives
These heterocycles share functional groups (3-oxo, phenyl) but differ in core structure (Table 2):
Key Observations :
- Conformational Flexibility : The thiazolo[3,2-a]pyrimidine in exhibits a flattened boat conformation, whereas the pyrazolo[4,3-c]pyridine core is more planar.
- Hydrogen Bonding : The 3-oxo group in both cores facilitates intermolecular interactions, but the thiazolo derivative’s trimethoxybenzylidene substituent introduces additional hydrophobic interactions .
- Bioactivity: Thiadiazolo-pyrimidines in are noted for pharmacological properties, suggesting the target compound’s carboxamide may similarly enhance bioactivity.
Functional Analogs from Patent Literature
The European Patent Application () discloses pyrrolo[1,2-b]pyridazine carboxamides with trifluoromethyl and morpholine substituents. While structurally distinct, these compounds share:
- Carboxamide linkage : Critical for target binding.
- Fluorinated groups : Improve metabolic stability and membrane permeability.
- Morpholine ethers : Enhance solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
